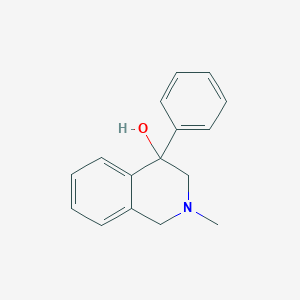

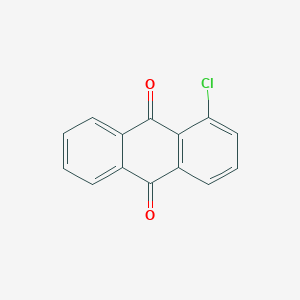

Disodio 6-acetamido-4-hidroxi-3-((3-((2-(sulfonatooxi)etil)sulfonil)fenil)azo)naftaleno-2-sulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- One-Step Synthesis: A one-step method was reported for the synthesis of a related compound, 6‐acetamido‐3‐(N‐(2‐(dimethylamino) ethyl) sulfamoyl) naphthalene‐1‐yl 7‐acetamido‐4‐hydroxynaphthalene‐2‐sulfonate, involving the treatment of 7‐acetamido‐4‐hydroxy‐2‐naphthalenesulfonyl chloride with N, N‐dimethylethylenediamine in acetonitrile in the presence of K2CO3 (Zhang, 2013).

Molecular Structure Analysis

- NMR Characterization: The aforementioned related compound was characterized using various techniques, including MS, FTIR, 1H NMR, 13C NMR, and 2D NMR techniques, providing detailed insights into its molecular structure (Zhang, 2013).

Chemical Reactions and Properties

- Rhodium(II) Acetate-Catalyzed Reactions: Rhodium(II) acetate-catalyzed decomposition of related compounds results in the formation of various naphthoates and β,γ-unsaturated esters, demonstrating diverse chemical reactivity (Taylor & Davies, 1983).

- Chelate Formation: The compound disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, a related compound, forms coloured chelates with various metallic ions, indicating its potential in inorganic analysis (Mathur & Dey, 1957).

Physical Properties Analysis

- Solvatochromic Behavior: New water-soluble azo dyes derived from similar naphthalene sulfonates exhibit solvatochromic behavior, which could be indicative of the physical properties of related compounds (Thomas & Adegoke, 2022).

Chemical Properties Analysis

- Reactivity with Chromate Ions: Disodium-1,8-dihydroxy naphthalene-3,6-disulphonate forms a coloured chelate with chromate ions, suggesting specific chemical interactions and properties (Banerji & Qureshi, 1965).

Aplicaciones Científicas De Investigación

Industria Textil

La principal aplicación de este compuesto es en la industria textil . Es utilizado por trabajadores industriales, profesionales y consumidores, lo que genera un alto potencial de exposición para los humanos y el medio ambiente .

Colorante

Disodio 6-acetamido-4-hidroxi-3-((3-((2-(sulfonatooxi)etil)sulfonil)fenil)azo)naftaleno-2-sulfonato es un compuesto azo caracterizado por su color amarillo-naranja brillante . Esto lo hace adecuado para su uso como colorante en diversas aplicaciones.

Impacto en la Seguridad y la Salud

De acuerdo con la Agencia Europea de Sustancias Químicas (ECHA), este compuesto ha sido clasificado para ciertos peligros para la salud . Se ha identificado como causante de irritación cutánea, irritación ocular y sensibilización respiratoria . Esta información es crucial para comprender las medidas de seguridad necesarias al manipular este compuesto en aplicaciones de investigación e industriales.

Necesidades Regulatorias

El compuesto figura en el inventario C&L de la ECHA, lo que indica que está sujeto a supervisión reglamentaria . Esto es importante para que los investigadores y las industrias aseguren el cumplimiento de las regulaciones de seguridad y manipulación.

Safety and Hazards

This compound is classified as a skin irritant (H315), a skin sensitizer (H317), an eye irritant (H319), and may cause respiratory irritation (H335) according to the Classification and Labelling Inventory of ECHA . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Propiedades

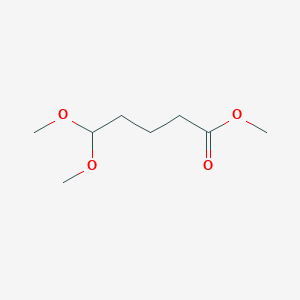

| { "Design of the Synthesis Pathway": [ "The compound 'Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate' can be synthesized by a multistep reaction pathway.", "The synthesis pathway involves the preparation of 6-acetamido-4-hydroxy-3-nitronaphthalene, which is then reduced to 6-acetamido-4-hydroxy-3-aminonaphthalene. The resulting amine is then diazotized and coupled with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline to give the azo compound. Finally, the azo compound is treated with sodium hydroxide to produce the disodium salt of the target compound." ], "Starting Materials": [ "1-naphthol", "Acetic anhydride", "Nitric acid", "Sodium sulfite", "Sodium hydroxide", "Aniline", "Chlorosulfonic acid", "Sodium nitrite", "Sodium acetate", "Ethylene glycol", "Sulfuric acid" ], "Reaction": [ "Step 1: Nitration of 1-naphthol with nitric acid to produce 6-nitro-1-naphthol", "Step 2: Reduction of 6-nitro-1-naphthol with sodium sulfite to produce 6-amino-1-naphthol", "Step 3: Acetylation of 6-amino-1-naphthol with acetic anhydride to produce 6-acetamido-4-hydroxy-3-nitronaphthalene", "Step 4: Reduction of 6-acetamido-4-hydroxy-3-nitronaphthalene with sodium sulfite and ethylene glycol to produce 6-acetamido-4-hydroxy-3-aminonaphthalene", "Step 5: Diazotization of 6-acetamido-4-hydroxy-3-aminonaphthalene with sodium nitrite and hydrochloric acid to produce the diazonium salt", "Step 6: Coupling of the diazonium salt with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline in the presence of sodium acetate to produce the azo compound", "Step 7: Treatment of the azo compound with sodium hydroxide to produce the disodium salt of the target compound" ] } | |

Número CAS |

12225-83-1 |

Fórmula molecular |

C₂₀H₁₇N₃Na₂O₁₁S₃ |

Peso molecular |

617.5 g/mol |

Nombre IUPAC |

disodium;6-acetamido-4-hydroxy-2-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-13-5-6-16-17(10-13)19(25)11-18(20(16)36(28,29)30)23-22-14-3-2-4-15(9-14)35(26,27)8-7-34-37(31,32)33;;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

Clave InChI |

UBBKZSRAPNTAOH-UHFFFAOYSA-L |

SMILES |

CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |

Otros números CAS |

12225-83-1 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

6-(Acetylamino)-4-hydroxy-3-[2-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic Acid Sodium Salt; 6-(Acetylamino)-4-hydroxy-3-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2-naphthalenesulfonic Acid Disodium Salt; C.I. Reactive O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.